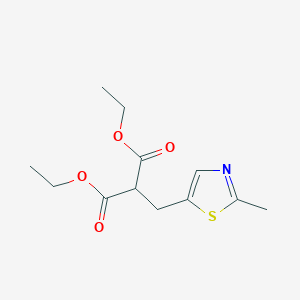
Diethyl 2-(2-methyl-5-thiazolyl-methyl)-propanedioate
カタログ番号 B8442744
分子量: 271.33 g/mol
InChIキー: DRSSQKLMCCYWKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04053618
Procedure details


A mixture of 108 g of α-bromo-γ,γ-dicarbethoxy-butyraldehyde 300 ml of anhydrous dichloroethane and 27 g of thioacetamide was refluxed for 6 hours during which 200 ml of dichloroethane were slowly distilled and the same quantity of dichloroethane was added again to the mixture. The mixture was cooled to room temperature and 500 ml of ice water were added thereto. Concentrated ammonium hydroxide solution was added to the mixture to adjust the pH to 10-12 and the mixture was decanted. The aqueous phase was extracted with methylene chloride and the organic extracts were dried over magnesium sulfate, filtered and evaporated to dryness to obtain 110 g of diethyl 2-(2-methyl-5-thiazolyl-methyl)-propanedioate. A sample of the product was rectified to obtain the product with a boiling point of 102°C at 0.02 mm Hg.
Name
α-bromo-γ,γ-dicarbethoxy-butyraldehyde
Quantity
300 mL
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Br[CH:2]([CH2:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:3]=O.[C:17]([NH2:20])(=[S:19])[CH3:18]>ClC(Cl)C>[CH3:18][C:17]1[S:19][C:2]([CH2:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:3][N:20]=1
|
Inputs


Step One
|
Name
|
α-bromo-γ,γ-dicarbethoxy-butyraldehyde
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C=O)CC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=S)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
were slowly distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the same quantity of dichloroethane was added again to the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
500 ml of ice water were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated ammonium hydroxide solution was added to the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was decanted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic extracts were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC(=CN1)CC(C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 g | |
| YIELD: CALCULATEDPERCENTYIELD | 112.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
